molecular formula C19H15BrN2OS2 B2756485 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-91-2

2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2756485
CAS No.: 850915-91-2
M. Wt: 431.37
InChI Key: QDEALFNQZGYCEW-UHFFFAOYSA-N
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Description

2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in the ring system, along with the bromophenyl and benzylthio substituents, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions

    Formation of Thienopyrimidine Core: The synthesis begins with the cyclization of appropriate precursors, such as thiourea and α-bromo ketones, under basic conditions to form the thienopyrimidine ring.

    Introduction of Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the thienopyrimidine core.

    Introduction of Bromophenyl Group: The bromophenyl group is typically introduced through electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, using a bromophenyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(methylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Contains a methylthio group instead of a benzylthio group, potentially altering its electronic properties and interactions with biological targets.

Uniqueness

The presence of both the benzylthio and bromophenyl groups in 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2OS2/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-24-17)21-19(22)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEALFNQZGYCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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